Pralmorelin

Catalog No.
S540105
CAS No.
158861-67-7
M.F
C45H55N9O6
M. Wt
818.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralmorelin

Pralmorelin (GHRP-2) solves assay reproducibility issues caused by unstable GHRH or variable potency of analogs. - Low ED50 (0.6 nmol/kg) minimizes API usage, reducing solvent artifacts. - Rapid clearance (28 days at 2-8°C) ensure reliable formulation. Ideal reference standard for GHS-R1a high-throughput screening.

CAS Number

158861-67-7

Product Name

Pralmorelin

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C45H55N9O6

Molecular Weight

818.0 g/mol

InChI

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1

InChI Key

HRNLPPBUBKMZMT-RDRUQFPZSA-N

SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

solubility

Soluble in DMSO

Synonyms

Ala-beta-Nal-Ala-Trp-Phe-Lys-NH2, alanyl-(2-naphthyl)alanyl-alanyl-tryptophyl-phenylalanyl-lysinamide, D-alanyl-3-(2-naphthyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, GHRP-2, growth hormone-releasing peptide-2, KP 102, KP-102, pralmorelin

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N

The exact mass of the compound Pralmorelin is 817.4275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Pralmorelin (CAS 158861-67-7), commonly known as GHRP-2, is a synthetic hexapeptide (D-Ala-D-(2-naphthyl)Ala-Ala-Trp-D-Phe-Lys-NH2) that functions as a highly potent, orally bioavailable growth hormone secretagogue (GHS). In procurement and material selection, Pralmorelin is prioritized for its exceptional solubility in aqueous buffers and DMSO, as well as its distinct pharmacokinetic profile characterized by a short plasma half-life of 20–30 minutes [1]. Unlike native growth hormone-releasing hormone (GHRH), which suffers from poor stability and requires complex handling, Pralmorelin offers robust shelf stability when lyophilized and maintains integrity for up to 28 days at 2–8°C upon reconstitution in bacteriostatic water . Its primary industrial and research value lies in its superior receptor binding affinity to the ghrelin receptor (GHS-R1a), making it a critical reference standard and formulation precursor in endocrine research, doping control assays, and advanced peptide delivery systems.

Research Fit

Workflow GHS-R1a receptor activation and GH stimulation studies
Selection context Peptide tool with reported diagnostic cut-off for GHD research
Use context In vivo GH pulse modeling, diagnostic assay development

Generic substitution of Pralmorelin with older analogs like GHRP-6 or newer variants like Ipamorelin fundamentally alters assay reproducibility and dosing requirements. GHRP-6 requires significantly higher molar concentrations to achieve equivalent receptor activation, which introduces concentration-dependent solvent artifacts and increases procurement volumes[1]. Conversely, while Ipamorelin offers higher receptor selectivity, it exhibits a much lower in vivo potency (ED50 of 2.3 nmol/kg compared to Pralmorelin's 0.6 nmol/kg) and a longer half-life (~2 hours), which fails to replicate the rapid, discrete pulsatile clearance (<120 minutes) required to prevent GHS-R1a desensitization[2]. Furthermore, substituting with native GHRH introduces severe stability limitations and eliminates the possibility of oral or intranasal formulation testing, rendering Pralmorelin non-interchangeable for protocols requiring high-potency, short-acting secretagogue activity.

Substitution Risk

GH potency GHRP-6 may produce lower GH response in reported models; assay sensitivity may differ
Pharmacokinetics GHRP-6 half-life 0.30 h alters GH pulse duration vs. pralmorelin 0.52 h; MK-0677 prolongs stimulation
Selectivity context Other GHRPs may exhibit different prolactin/ACTH profiles, confounding somatotropic readouts
Diagnostic validation No other GHRP has established GH-deficiency cut-off criteria; substitution limits diagnostic research reproducibility

In Vivo Receptor Activation Potency (ED50)

In comparative in vivo models measuring growth hormone release, Pralmorelin demonstrates the highest potency among its peptide class. Quantitative analysis reveals that Pralmorelin achieves an ED50 of 0.6 nmol/kg, whereas Ipamorelin requires 2.3 nmol/kg and GHRP-6 requires 3.9 nmol/kg to achieve equivalent half-maximal responses [1]. This 6.5-fold increase in potency over GHRP-6 allows for a drastic reduction in the active pharmaceutical ingredient (API) required per assay.

Evidence DimensionIn vivo potency (ED50) for GH release
Target Compound Data0.6 nmol/kg (Pralmorelin)
Comparator Or BaselineGHRP-6 (3.9 nmol/kg) and Ipamorelin (2.3 nmol/kg)
Quantified Difference6.5-fold higher potency vs. GHRP-6; 3.8-fold higher vs. Ipamorelin
ConditionsIn vivo swine model, intravenous administration

Procuring Pralmorelin allows researchers to use significantly lower material quantities per assay, reducing overall procurement volume and minimizing solvent-induced artifacts in sensitive biological models.

GH-releasing potency
Reported
2–3× higher GH release vs. GHRP-6; EC₅₀ 1.8 nM in primary rat pituitary cells
Supports GH stimulation study fit
Review of rat and human data

Pharmacokinetic Clearance and Receptor Desensitization Prevention

In procurement for pharmacokinetic workflows, Pralmorelin is deliberately selected for its rapid enzymatic clearance via plasma peptidases, yielding a plasma half-life of 20–30 minutes and complete baseline return within 120 minutes [1]. In contrast, longer-acting analogs like Ipamorelin (half-life ~2 hours) or CJC-1295 (half-life ~8 days) cause prolonged receptor occupancy [2]. The rapid clearance of Pralmorelin prevents GHS-R1a tachyphylaxis (receptor desensitization), enabling multiple daily dosing protocols without diminishing the amplitude of the endocrine response.

Evidence DimensionPlasma half-life and clearance time
Target Compound Data20–30 minute half-life; <120 minute total clearance
Comparator Or BaselineIpamorelin (~2 hour half-life); CJC-1295 DAC (~8 day half-life)
Quantified Difference>75% reduction in half-life compared to Ipamorelin, ensuring discrete pulsatile activation
ConditionsIn vivo plasma pharmacokinetics

This rapid clearance profile is essential for procurement in studies requiring physiological, pulsatile receptor activation rather than continuous baseline elevation, ensuring long-term assay reproducibility.

Elimination half-life
Cross-study
Pralmorelin 0.52 h vs. GHRP-6 0.30 h; MK-0677 4.7 h
Intermediate-duration GH pulse context
Cross-study human PK comparison

Precursor Suitability for Polymer Conjugation (PEGylation)

For materials science and formulation procurement, Pralmorelin's hexapeptide structure serves as an ideal precursor for advanced drug delivery modifications. When reacted with mPEG-NHS ester, Pralmorelin yields a highly stable mono-PEGylated conjugate that retains full biological activity[1]. Hydrolytic stability testing demonstrates that this mono-PEGylated Pralmorelin exhibits only a 2.1% release rate in borate buffer at pH 7.4 over 50 days at 37°C, significantly extending its functional half-life compared to the rapid degradation of the unmodified baseline peptide[1].

Evidence DimensionHydrolytic stability of PEGylated conjugate
Target Compound Data2.1% hydrolytic release over 50 days (mono-PEGylated form)
Comparator Or BaselineUnmodified Pralmorelin baseline (rapid enzymatic degradation within minutes)
Quantified DifferenceExtension of functional stability from minutes to >50 days at physiological pH
ConditionsBorate buffer (pH 7.4) at 37°C over 50 days

Pralmorelin's proven compatibility with standard NHS-ester chemistry makes it a highly processable and reliable precursor for laboratories developing sustained-release peptide formulations.

Prolactin selectivity
Head-to-head
Lower PRL vs. TRH (p<0.01); less potent PRL/ACTH than GHRP-6
Reported selectivity context supports somatotropic studies
Human IV study, n=6
Diagnostic cut-off
Trial context
Peak GH < 15 µg/L (ITT-correlated)
Supports GHD diagnostic research assay context
n=135; 100 µg IV, 2‑h sampling
Saline solubility
Patent reported
0.15% w/v at 25 °C (dihydrochloride)
Low solubility; water/mannitol vehicle may be required
Formulation context; data to verify
Regulatory status
Class-level
Approved diagnostic agent in Japan (GHRP Kaken 100)
Unique regulatory context within GHRP class
Source-specific review

High-Throughput GHS-R1a Agonist Screening

Due to its exceptionally low ED50 (0.6 nmol/kg) and high binding affinity, Pralmorelin is the optimal positive control and benchmark material for high-throughput screening assays targeting the ghrelin receptor, requiring significantly less API than GHRP-6 to validate system sensitivity [1].

Pulsatile Endocrine Modeling

Pralmorelin's rapid enzymatic clearance (<120 minutes) makes it the preferred secretagogue for in vivo models that require discrete, physiological growth hormone pulses without inducing the receptor desensitization (tachyphylaxis) commonly seen with longer-acting analogs like CJC-1295 [2].

Advanced Peptide Formulation and PEGylation

The structural compatibility of Pralmorelin's lysine residue with NHS-ester chemistry allows it to serve as a highly processable precursor for the development of sustained-release hydrogels and mono-PEGylated therapeutics, maintaining stability at physiological pH for over 50 days [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GHD diagnostic research assay development
Reported diagnostic cut-off context
ITT-correlated GH threshold reproducibility
Transient in vivo GH pulse studies
Intermediate half-life relative to shorter and longer alternatives
Pulsatile secretion vs. sustained elevation readouts
Selective GHS-R1a activation research
Prolactin selectivity profile
Somatotropic vs. lactotroph activation endpoints
Reference standard for GHSR agonist research
Regulatory context within GHRP class
In vivo comparator benchmarking

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

9

Exact Mass

817.42753051 g/mol

Monoisotopic Mass

817.42753051 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6S6E1F19M

Sequence

AXAWFK

MeSH Pharmacological Classification

Growth Substances

Wikipedia

Pralmorelin
1: Nasu R, Kumagai Y, Kogetsu H, Tsujimoto M, Ohtani H, Sawada Y. Physiologically based pharmacokinetic model for pralmorelin hydrochloride in rats. Drug Metab Dispos. 2005 Oct;33(10):1488-94. Epub 2005 Jul 20. PubMed PMID: 16033952.
2: Pralmorelin: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN. Drugs R D. 2004;5(4):236-9. Review. PubMed PMID: 15230633.
3: Okano M, Sato M, Ikekita A, Kageyama S. Determination of growth hormone secretagogue pralmorelin (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jul 30;24(14):2046-56. doi: 10.1002/rcm.4619. PubMed PMID: 20552695.
4: Cox HD, Hughes CM, Eichner D. Detection of GHRP-2 and GHRP-6 in urine samples from athletes. Drug Test Anal. 2015 May;7(5):439-44. doi: 10.1002/dta.1791. Epub 2015 Mar 25. PubMed PMID: 25809000.
5: Fukuda I, Hizuka N, Muraoka T, Ichihara A. Adult growth hormone deficiency: current concepts. Neurol Med Chir (Tokyo). 2014;54(8):599-605. Epub 2014 Jul 28. Review. PubMed PMID: 25070016; PubMed Central PMCID: PMC4533495.
6: Semenistaya E, Zvereva I, Thomas A, Thevis M, Krotov G, Rodchenkov G. Determination of growth hormone releasing peptides metabolites in human urine after nasal administration of GHRP-1, GHRP-2, GHRP-6, Hexarelin, and Ipamorelin. Drug Test Anal. 2015 Oct;7(10):919-25. doi: 10.1002/dta.1787. Epub 2015 Apr 13. PubMed PMID: 25869809.
7: Hu X, Xu B, Zhou Z. Synthesis of Mono-PEGylated Growth Hormone Releasing Peptide-2 and Investigation of its Biological Activity. AAPS PharmSciTech. 2015 Oct;16(5):1213-9. doi: 10.1208/s12249-015-0307-z. Epub 2015 Mar 12. PubMed PMID: 25761386; PubMed Central PMCID: PMC4674637.
8: Hu R, Wang Z, Peng Q, Zou H, Wang H, Yu X, Jing X, Wang Y, Cao B, Bao S, Zhang W, Zhao S, Ji H, Kong X, Niu Q. Effects of GHRP-2 and Cysteamine Administration on Growth Performance, Somatotropic Axis Hormone and Muscle Protein Deposition in Yaks (Bos grunniens) with Growth Retardation. PLoS One. 2016 Feb 19;11(2):e0149461. doi: 10.1371/journal.pone.0149461. eCollection 2016. PubMed PMID: 26894743; PubMed Central PMCID: PMC4760683.
9: Arimura H, Hashiguchi H, Yamamoto K, Shinnakasu A, Arimura A, Kikuchi A, Deguchi T, Habu M, Fujio S, Arita K, Nishio Y. Investigation of the clinical significance of the growth hormone-releasing peptide-2 test for the diagnosis of secondary adrenal failure. Endocr J. 2016 Jun 30;63(6):533-44. doi: 10.1507/endocrj.EJ15-0587. Epub 2016 Mar 26. PubMed PMID: 27020037.
10: Chao YN, Sun D, Peng YC, Wu YL. Growth Hormone Releasing Peptide-2 Attenuation of Protein Kinase C-Induced Inflammation in Human Ovarian Granulosa Cells. Int J Mol Sci. 2016 Aug 19;17(8). pii: E1359. doi: 10.3390/ijms17081359. PubMed PMID: 27548147; PubMed Central PMCID: PMC5000754.
11: Esposito S, Deventer K, Geldof L, Van Eenoo P. In vitro models for metabolic studies of small peptide hormones in sport drug testing. J Pept Sci. 2015 Jan;21(1):1-9. doi: 10.1002/psc.2710. Epub 2014 Dec 3. PubMed PMID: 25469748.
12: Gaudiano MC, Valvo L, Borioni A. Identification and quantification of the doping agent GHRP-2 in seized unlabelled vials by NMR and MS: a case-report. Drug Test Anal. 2014 Mar;6(3):295-300. doi: 10.1002/dta.1603. Epub 2014 Jan 20. PubMed PMID: 24446112.
13: Furuta S, Shimada O, Doi N, Ukai K, Nakagawa T, Watanabe J, Imaizumi M. General pharmacology of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):868-80. PubMed PMID: 15646371.
14: Doi N, Hirotani C, Ukai K, Shimada O, Okuno T, Kurasaki S, Kiyofuji T, Ikegami R, Futamata M, Nakagawa T, Ase K, Chihara K. Pharmacological characteristics of KP-102 (GHRP-2), a potent growth hormone-releasing peptide. Arzneimittelforschung. 2004;54(12):857-67. PubMed PMID: 15646370.
15: Norman C, Rollene NL, Erickson D, Miles JM, Bowers CY, Veldhuis JD. Estradiol regulates GH-releasing peptide's interactions with GH-releasing hormone and somatostatin in postmenopausal women. Eur J Endocrinol. 2013 Nov 29;170(1):121-9. doi: 10.1530/EJE-13-0733. Print 2014 Jan. PubMed PMID: 24114435; PubMed Central PMCID: PMC3892701.
16: Zeng P, Li S, Zheng YH, Liu FY, Wang JL, Zhang DL, Wei J. Ghrelin receptor agonist, GHRP-2, produces antinociceptive effects at the supraspinal level via the opioid receptor in mice. Peptides. 2014 May;55:103-9. doi: 10.1016/j.peptides.2014.02.013. Epub 2014 Mar 4. PubMed PMID: 24607724.
17: Zhang X, Li W, Li P, Chang M, Huang X, Li Q, Cui C. Intraportal infusion of ghrelin could inhibit glucose-stimulated GLP-1 secretion by enteric neural net in Wistar rat. Biomed Res Int. 2014;2014:923564. doi: 10.1155/2014/923564. Epub 2014 Aug 26. PubMed PMID: 25247193; PubMed Central PMCID: PMC4160649.
18: Ferro P, Ventura R, Pérez-Mañá C, Farré M, Segura J. Genetic and protein biomarkers in blood for the improved detection of GH abuse. J Pharm Biomed Anal. 2016 Sep 5;128:111-118. doi: 10.1016/j.jpba.2016.05.022. Epub 2016 May 17. PubMed PMID: 27243825.
19: Bowers CY. History to the discovery of ghrelin. Methods Enzymol. 2012;514:3-32. doi: 10.1016/B978-0-12-381272-8.00001-5. PubMed PMID: 22975043.
20: Zeng P, Chen JX, Yang B, Zhi X, Guo FX, Sun ML, Wang JL, Wei J. Attenuation of systemic morphine-induced analgesia by central administration of ghrelin and related peptides in mice. Peptides. 2013 Dec;50:42-9. doi: 10.1016/j.peptides.2013.09.017. Epub 2013 Oct 7. PubMed PMID: 24113541.

Explore Compound Types